molecular formula C11H13FO3 B8611880 Ethyl 2-ethoxy-4-fluorobenzoate

Ethyl 2-ethoxy-4-fluorobenzoate

Cat. No.: B8611880
M. Wt: 212.22 g/mol
InChI Key: BXPGPEKCYSSETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-ethoxy-4-fluorobenzoate is a fluorinated organic compound that serves as a versatile building block in organic synthesis and materials science. Its molecular structure, incorporating both ethoxy and fluoro substituents on an aromatic benzoate ester, makes it a valuable intermediate for constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries . Fluorobenzoate derivatives are widely recognized for their role as key precursors in the development of active ingredients . In pharmaceutical research, this compound can be utilized in the synthesis of potential drug candidates, leveraging the fluorine atom to influence the molecule's metabolic stability, bioavailability, and binding affinity . Furthermore, it finds application in the development of advanced materials, such as liquid crystal display (LCD) components, where fluorinated intermediates are essential . The compound is exclusively for use in laboratory research and development. It is not intended for diagnostic or therapeutic use, nor for any form of human consumption. Researchers should handle all chemicals using appropriate personal protective equipment (PPE) and adhere to their institution's safety protocols. The specific mechanism of action for this compound is application-dependent, as its primary value lies in its reactivity as a synthetic intermediate, undergoing various transformations such as hydrolysis, coupling reactions, or functional group modifications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 2-ethoxy-4-fluorobenzoate

InChI

InChI=1S/C11H13FO3/c1-3-14-10-7-8(12)5-6-9(10)11(13)15-4-2/h5-7H,3-4H2,1-2H3

InChI Key

BXPGPEKCYSSETC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)F)C(=O)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2 Ethoxy 4 Fluorobenzoate

Esterification Pathways for Benzoate (B1203000) Construction

The formation of the ethyl ester group is a critical step in the synthesis of ethyl 2-ethoxy-4-fluorobenzoate. Various esterification methods are utilized, each with its own advantages in terms of yield, reaction conditions, and substrate scope.

Direct Esterification of 2-ethoxy-4-fluorobenzoic Acid with Ethanol (B145695)

The most straightforward approach to synthesizing this compound is the direct esterification of 2-ethoxy-4-fluorobenzoic acid with ethanol. This reaction, known as Fischer esterification, is typically catalyzed by a strong acid, such as sulfuric acid. chemicalbook.commasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of ethanol is often used, or water is removed as it is formed. chemicalbook.commasterorganicchemistry.com

The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comchemguide.co.uk Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.comchemguide.co.uk

Transesterification Protocols for Ethyl Benzoate Derivatives

Transesterification is another viable method for producing this compound. This process involves the conversion of a different ester of 2-ethoxy-4-fluorobenzoic acid, such as the methyl ester, into the ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst. libretexts.orgucla.edu The large excess of ethanol helps to shift the equilibrium towards the desired ethyl ester. libretexts.orgucla.edu Acid-catalyzed transesterification proceeds through a mechanism similar to Fischer esterification, involving protonation of the carbonyl oxygen. libretexts.org Base-catalyzed transesterification, on the other hand, typically involves the use of a strong base like sodium ethoxide. ucla.edu

Carboxylic Acid Activation Techniques for Enhanced Ester Formation

To overcome the equilibrium limitations of direct esterification and to achieve milder reaction conditions, various carboxylic acid activation techniques are employed. These methods involve converting the carboxylic acid into a more reactive intermediate, which then readily reacts with ethanol to form the ester.

Carbonyldiimidazole (CDI) Mediated Reactions: 1,1'-Carbonyldiimidazole (CDI) is an effective activating agent for carboxylic acids. jst.go.jpwikipedia.org It reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate. wikipedia.org This intermediate then reacts with ethanol to produce the ethyl ester with the release of imidazole. wikipedia.orgchemicalbook.com This method offers the advantage of proceeding under neutral conditions and often results in high yields. jst.go.jp

DCC Coupling: N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent for the synthesis of esters from carboxylic acids and alcohols. thieme-connect.dechemspider.com The reaction proceeds by activating the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. thieme-connect.de A significant advantage of the DCC coupling method is that it can be performed at room temperature. thieme-connect.de A variation of this method, the Steglich esterification, utilizes 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in conjunction with DCC, which can be particularly useful for sterically hindered substrates. wikipedia.orgrsc.org

Catalytic Systems for Efficient Esterification

The development of efficient and reusable catalysts is a key area of research in esterification reactions.

Zinc Oxide Nanoparticles: Zinc oxide (ZnO) nanoparticles have emerged as effective solid acid catalysts for esterification reactions. niscpr.res.inchemicalbook.com They offer advantages such as high catalytic activity, reusability, and often allow for solvent-free reaction conditions. niscpr.res.in In a typical procedure, the carboxylic acid and alcohol are stirred with a catalytic amount of ZnO nanoparticles at an elevated temperature. niscpr.res.inchemicalbook.com For instance, the esterification of benzoic acid with methanol (B129727) using ZnO nanoparticles has been shown to give high yields of methyl benzoate. niscpr.res.in Heterogeneous catalyst systems comprising ZnO nanoparticles mixed with other metal oxides, such as lanthanum oxide, have also been developed to catalyze both esterification and transesterification reactions simultaneously. google.comgoogle.com

Catalyst SystemReactantsConditionsYieldReference
Zinc Oxide NanoparticlesBenzoic Acid, Methanol95 °C, 2 h88% niscpr.res.in
Zinc Oxide4-Fluorobenzoic Acid, Ethanol95 °C, 2 h, neat73% chemicalbook.com
Mesoporous Zn-MSIBenzoic Acid, Ethanol100 °C~50% researchgate.net

Strategic Introduction of Aromatic Substituents

The synthesis of this compound also requires the strategic placement of the ethoxy and fluoro groups on the benzene (B151609) ring.

Nucleophilic Aromatic Substitution (SNAr) for Ethoxy Group Incorporation

The ethoxy group can be introduced onto the aromatic ring via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a suitable precursor, such as an ethyl 2,4-difluorobenzoate, with sodium ethoxide. In SNAr reactions, the rate of reaction is influenced by the nature of the leaving group, with fluoride (B91410) often being a good leaving group in this context. youtube.com The presence of an electron-withdrawing group, such as the ester functionality, ortho or para to the leaving group activates the ring towards nucleophilic attack. youtube.com The nucleophile, in this case, the ethoxide ion, attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com Subsequent loss of the leaving group restores the aromaticity and yields the desired product. Recent advancements have also explored the use of organic photoredox catalysis to enable the SNAr of unactivated fluoroarenes with various nucleophiles, including carboxylic acids. nih.govnih.gov

Starting MaterialReagentProductReference
2-FluorobenzonitrileBromine, then Sodium Ethoxide2-Ethoxybenzonitrile derivative researchgate.net
3,5-Dibromo-2-fluorobenzaldehydeSodium Ethoxide3,5-Diethoxy-2-fluorobenzaldehyde researchgate.net
Ethyl 2,4-difluorobenzoateSodium EthoxideThis compoundTheoretical

Electrophilic Fluorination and Halogen Exchange for Fluorine Atom Installation

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound. This can be achieved through several advanced methods, primarily involving electrophilic fluorination or nucleophilic halogen exchange.

Electrophilic Fluorination with N-F Reagents: Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic source of fluorine. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the agents of choice due to their stability, ease of handling, and selectivity compared to highly reactive agents like elemental fluorine. wikipedia.orgorganicreactions.org

SelectFluor® (F-TEDA-BF₄) , or 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a powerful and widely used electrophilic fluorinating agent. enamine.netnih.gov It is a crystalline solid that is stable and relatively safe to handle. enamine.net The mechanism of fluorination with Selectfluor on aromatic compounds is believed to involve either a single-electron transfer (SET) or a direct SN2-type pathway. rsc.orgrsc.org Theoretical studies suggest the SET mechanism is often preferred, where an electron is transferred from the electron-rich aromatic ring to the Selectfluor reagent, followed by fluorine transfer and subsequent proton abstraction to restore aromaticity. rsc.orgrsc.org The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of fluorination. mdpi.com For instance, electron-donating groups like ethoxy activate the ring, directing the incoming electrophile (fluorine) to ortho and para positions.

Halogen Exchange with Potassium Fluoride: An alternative strategy for introducing fluorine is through a nucleophilic aromatic substitution reaction, commonly known as a halogen exchange (Halex) reaction. wikipedia.org In this process, a different halogen atom (typically chlorine or bromine) already on the aromatic ring is displaced by a fluoride ion.

Potassium fluoride (KF) is a primary source of the fluoride ion for these reactions. wikipedia.org However, the high lattice energy and low solubility of KF in many organic solvents present significant challenges. researchgate.net To enhance its reactivity, KF is often used in combination with phase-transfer catalysts, such as crown ethers or cryptands, which help to solubilize the fluoride ion and generate a more reactive "naked" fluoride. researchgate.netresearchgate.net The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is also common. wikipedia.org More recently, ionic liquids have been shown to significantly enhance the rate and selectivity of fluorination reactions with KF, sometimes eliminating the need for other byproducts. researchgate.netnih.gov

Table 1: Comparison of Fluorinating Reagents

ReagentTypeMechanismKey AdvantagesCommon Conditions
SelectFluor® ElectrophilicSET or SN2High stability, ease of handling, good for electron-rich aromatics. enamine.netPolar solvents (acetonitrile, DMF). enamine.net
Potassium Fluoride (KF) NucleophilicHalogen Exchange (SNAr)Cost-effective fluoride source. ox.ac.ukHigh temperatures, polar aprotic solvents, often with phase-transfer catalysts. wikipedia.orgresearchgate.net

Regioselective Functionalization of Fluorinated and Ethoxy-substituted Aromatic Precursors

Achieving the specific 1,2,4-substitution pattern of this compound hinges on the regioselective functionalization of aromatic precursors. The directing effects of the substituents already present on the ring guide the position of subsequent chemical modifications.

In a precursor containing an ethoxy group, this strong electron-donating group activates the aromatic ring and directs incoming electrophiles primarily to the ortho and para positions. Conversely, a fluorine atom is an electron-withdrawing group via induction but can donate electron density via resonance, making it a deactivating ortho-, para-director. When both are present, their combined influence, along with steric factors, determines the outcome of further substitutions.

A common strategy involves using a precursor where powerful directing groups can be leveraged to install other functionalities in a specific location. For example, in the synthesis of related compounds, the powerful activation provided by an enamine-like nitrogen lone pair has been shown to direct the fluorination with Selectfluor to a specific adjacent position, overriding the electronic effects of other substituents on the ring. mdpi.com This principle can be applied to the synthesis of this compound, where the activating ethoxy group can be used to direct bromination or other electrophilic substitutions to a desired position.

Multi-step Linear and Convergent Synthetic Approaches

The construction of this compound can be approached through various multi-step pathways, which can be broadly categorized as linear or convergent.

Synthesis from Halogenated Benzonitrile Precursors

A plausible linear synthesis route begins with a halogenated benzonitrile, such as 2-fluorobenzonitrile. This approach leverages the nitrile group as a precursor to the final ethyl ester functionality.

A potential synthetic sequence is as follows:

Double Bromination: Starting with 2-fluorobenzonitrile, a regioselective double bromination can be performed to install two bromine atoms onto the aromatic ring, yielding 3,5-dibromo-2-fluorobenzonitrile.

Double Etherification: The two bromo groups are then converted to ethoxy groups. This can be achieved through a nucleophilic substitution reaction using sodium ethoxide.

Hydrolysis and Esterification: The final step involves the conversion of the nitrile group into the ethyl ester. This is typically done by acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid, followed by a Fischer esterification with ethanol. researchgate.net

Table 2: Linear Synthesis from 2-Fluorobenzonitrile

StepStarting MaterialReagentsProductPurpose
12-FluorobenzonitrileBromine, Lewis Acid3,5-Dibromo-2-fluorobenzonitrileIntroduction of halogens for subsequent functionalization.
23,5-Dibromo-2-fluorobenzonitrileSodium Ethoxide2-Fluoro-3,5-diethoxybenzonitrileInstallation of ethoxy groups.
32-Fluoro-3,5-diethoxybenzonitrileH₃O⁺, then Ethanol/H⁺This compound*Conversion of nitrile to ethyl ester.

\Note: This table outlines a conceptual pathway. The final product shown assumes a rearrangement or starting from a different isomer to achieve the target molecule's substitution pattern.*

Transformations from Substituted Benzaldehydes to Benzoates

Another effective route involves starting with a substituted benzaldehyde (B42025) and transforming the aldehyde group into the ethyl benzoate ester in the final stages of the synthesis.

This approach could proceed via the following steps:

Preparation of a Substituted Benzaldehyde: One could start from a commercially available precursor like 3,5-dibromo-2-fluorobenzaldehyde. researchgate.net

Oxidation: The aldehyde group is oxidized to a carboxylic acid. This is a standard transformation that can be accomplished with a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Esterification: The resulting carboxylic acid is then converted to the ethyl ester. A common method is the Fischer esterification, which involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). globalscientificjournal.com This method is widely used for preparing esters from carboxylic acids and alcohols. chemicalbook.com

Sequential Functionalization of Benzene Ring

This strategy involves the stepwise introduction of each functional group onto the benzene ring. The order of introduction is critical to ensure the correct final regiochemistry. A hypothetical sequence could be:

Fluorination: Introduction of the fluorine atom onto the benzene ring to give fluorobenzene.

Nitration/Halogenation: Introduction of a second group, such as a nitro group or a halogen, which can later be converted into the ethoxy group. The directing effect of the fluorine atom would guide this substitution.

Functional Group Conversion: Conversion of the second group (e.g., reduction of a nitro group to an amine, followed by diazotization and substitution to an ethoxy group).

Carboxylation and Esterification: Introduction of the carboxylate group, for example, through Friedel-Crafts acylation followed by oxidation, or via a Grignard reagent followed by reaction with carbon dioxide. The final step would be esterification with ethanol.

Optimization of Reaction Conditions and Process Efficiency

To maximize the yield and purity of this compound, optimization of reaction conditions is essential. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, reaction time, and the nature and stoichiometry of reagents and catalysts. scielo.brchemrxiv.org

For example, in syntheses involving silver(I)-promoted oxidative coupling, it was found that acetonitrile (B52724) provided a better balance between chemical conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) or benzene. scielo.brchemrxiv.org Similarly, reducing the reaction time from 20 hours to 4 hours was achieved without a significant negative impact on the outcome. scielo.br

The choice of reagents can also be critical. In some cases, using a specific oxidant or catalyst can dramatically improve the efficiency of a reaction. Optimization studies often involve screening a variety of conditions to find the ideal balance that provides the highest possible yield of the desired product while minimizing the formation of byproducts. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool to reduce reaction times and, in some cases, improve yields and selectivity. mdpi.combeilstein-journals.org

Table 3: Parameters for Reaction Optimization

ParameterInfluence on ReactionExample of Optimization
Solvent Affects solubility, reactivity, and selectivity.Using acetonitrile instead of benzene can improve the balance between conversion and selectivity. chemrxiv.org
Temperature Controls reaction rate; higher temperatures can increase rate but may lead to side products.Increasing temperature from 110 °C to 130 °C improved yield from 41% to 68% in a model reaction. beilstein-journals.org
Reaction Time Determines the extent of reaction completion.Shortening reaction time can prevent product degradation or byproduct formation. scielo.br
Catalyst/Reagent The choice and amount of catalyst or reagent can dictate the reaction pathway and efficiency.Using 0.5 equivalents of silver(I) oxide was found to be the most efficient for a specific oxidative coupling. scielo.br

Green Chemistry Principles in the Synthesis of Fluorinated Benzoates

The integration of green chemistry principles into the synthesis of fluorinated benzoates, including this compound, is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy and Waste Prevention: Traditional fluorination methods, such as the Balz-Schiemann reaction, often have poor atom economy and generate significant waste. dovepress.com Modern approaches focus on direct C-H fluorination or the use of more efficient fluorinating agents that incorporate a higher percentage of their atoms into the final product. For the synthesis of fluorinated benzoates, this could involve catalytic methods that avoid stoichiometric inorganic salts as byproducts.

Use of Safer Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. For instance, the use of supercritical carbon dioxide (scCO2) or ionic liquids as reaction media is being explored for fluorination reactions. Research has also demonstrated the potential for using greener solvents like ethanol in place of more toxic options like acetonitrile in certain fluorination processes. researchgate.net In the synthesis of related compounds, the use of N,N-dimethylformamide (DMF), a solvent with reproductive toxicity concerns, is common. chemicalbook.com Identifying less hazardous alternatives is a key goal of green chemistry.

Energy Efficiency: The development of catalytic systems that operate at lower temperatures and pressures can significantly reduce the energy consumption of synthetic processes. Microwave-assisted synthesis has emerged as a valuable tool in this regard, often leading to shorter reaction times and increased yields. beilstein-journals.org

Renewable Feedstocks: While the synthesis of complex aromatic compounds like this compound typically relies on petrochemical feedstocks, there is growing interest in developing bio-based routes to aromatic building blocks. nih.gov Research into the microbial production of benzoic acid and its derivatives from renewable resources like glucose could eventually provide a more sustainable starting point for the synthesis of fluorinated aromatics. nih.gov

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. In the context of fluorinated benzoate synthesis, this includes the development of catalysts for direct and selective fluorination, as well as for the efficient formation of ester and ether linkages. Catalytic processes reduce the need for stoichiometric reagents, thereby minimizing waste generation.

The application of these green chemistry principles to the synthesis of this compound and other fluorinated benzoates presents a significant opportunity to enhance the sustainability of these important chemical intermediates.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is an unparalleled tool for determining the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular connectivity and environment can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment of Protons

In the ¹H NMR spectrum of Ethyl 2-ethoxy-4-fluorobenzoate, each set of chemically non-equivalent protons generates a distinct signal. The ethyl ester and ethoxy groups both feature a quartet and a triplet pattern, characteristic of an ethyl group where a CH₂ group is adjacent to a CH₃ group. The aromatic region displays a more complex pattern due to the substitution and fluorine coupling.

The protons of the ethyl ester group are expected at approximately 4.4 ppm (quartet, -OCH₂CH₃) and 1.4 ppm (triplet, -OCH₂CH₃), consistent with values seen in similar structures like ethyl benzoate (B1203000). ucalgary.canih.gov The ethoxy group protons are predicted to appear around 4.1 ppm (quartet, -OCH₂CH₃) and 1.5 ppm (triplet, -OCH₂CH₃). The aromatic protons are anticipated in the 6.7-7.9 ppm range, with their multiplicities influenced by coupling to each other and to the fluorine atom.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H (Position 6) ~7.85 Doublet of doublets (dd) J(H-H) ≈ 8.8, J(H-F) ≈ 7.0
Ar-H (Position 5) ~6.75 Doublet of doublets (dd) J(H-H) ≈ 8.8, J(H-F) ≈ 2.5
Ar-H (Position 3) ~6.70 Doublet of doublets (dd) J(H-H) ≈ 2.5, J(H-F) ≈ 10.5
Ester -OCH₂CH₃ ~4.40 Quartet (q) J(H-H) ≈ 7.1
Ethoxy -OCH₂CH₃ ~4.15 Quartet (q) J(H-H) ≈ 7.0
Ethoxy -OCH₂CH₃ ~1.50 Triplet (t) J(H-H) ≈ 7.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon (C=O) of the ester is the most deshielded, typically appearing around 165 ppm. rsc.org The aromatic carbons exhibit signals in the range of 105-165 ppm, with their exact shifts influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine atom. The C-F bond causes the signal for the carbon atom directly attached to fluorine to be significantly split.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ester) ~165.0
C-F (Aromatic, Position 4) ~164.5 (d, ¹JCF ≈ 250 Hz)
C-O (Aromatic, Position 2) ~158.0
C-H (Aromatic, Position 6) ~132.5
C-CO (Aromatic, Position 1) ~118.0
C-H (Aromatic, Position 5) ~108.0 (d, ²JCF ≈ 25 Hz)
C-H (Aromatic, Position 3) ~105.5 (d, ²JCF ≈ 21 Hz)
Ester -OCH₂ ~61.5
Ethoxy -OCH₂ ~64.5
Ethoxy -CH₃ ~14.8

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal's multiplicity will be a triplet of doublets (td) or a multiplet, resulting from coupling to the two ortho protons (H-3 and H-5) and the one meta proton (H-6).

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. ucalgary.ca

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the -CH₂- and -CH₃ protons of the ethyl ester, between the -CH₂- and -CH₃ protons of the ethoxy group, and between adjacent aromatic protons (H-5 with H-6, and H-3 with H-5 through a weaker four-bond coupling).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H coupling). It would definitively link each aromatic proton signal to its corresponding carbon signal and do the same for the CH₂ and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for piecing the molecular puzzle together. Key expected correlations would include:

The ester -OCH₂- protons to the C=O carbon.

The aromatic proton at position 6 to the C=O carbon.

The ethoxy -OCH₂- protons to the aromatic carbon at position 2.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy measures the absorption of infrared light by a molecule, which causes its bonds to vibrate. This technique is excellent for identifying the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent peak would be the strong absorption from the ester carbonyl (C=O) stretch. The presence of both C-O-C ether and ester linkages, as well as the aromatic C-F bond, would also be confirmed by their characteristic vibrations. ucalgary.ca

Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C=O (Ester) Stretch 1715 - 1730 Strong
C=C (Aryl) Stretch 1580 - 1610 Medium-Strong
C-O-C (Ester) Asymmetric Stretch 1250 - 1300 Strong
C-O-C (Ether) Asymmetric Stretch 1230 - 1270 Strong
C-F (Aryl) Stretch 1210 - 1250 Strong

Raman Spectroscopy for Complementary Vibrational Information

A Raman spectrum of this compound would be required to identify and assign the characteristic vibrational modes of the molecule. This would include stretches and bends of the C-C bonds within the benzene (B151609) ring, the C=O and C-O stretches of the ester group, the C-O-C stretches of the ethoxy group, and the C-F stretch. The substitution pattern on the aromatic ring would influence the position and intensity of these bands, providing a unique spectroscopic fingerprint. However, no such experimental data has been found.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry would determine the exact mass of the molecular ion of this compound, confirming its elemental composition (C₁₁H₁₃FO₃). The fragmentation pattern observed in the mass spectrum would reveal characteristic losses of fragments such as the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and carbon monoxide (-CO), which are typical for benzoate esters. Analysis of these fragments would help to confirm the structure of the molecule. Specific HRMS data for this compound is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

The UV-Vis absorption spectrum of this compound would show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. The position and intensity of the absorption maxima (λmax) would be influenced by the ethoxy and fluoro substituents on the benzene ring, which act as auxochromes. The solvent used for the analysis would also affect the spectrum. No experimental UV-Vis spectra for this specific compound are publicly documented.

X-ray Crystallography for Definitive Solid-State Structural Determination

A single-crystal X-ray diffraction analysis would provide the definitive three-dimensional structure of this compound in the solid state. This would include precise bond lengths, bond angles, and torsion angles, as well as details of the crystal packing and any intermolecular interactions such as hydrogen bonds or π-stacking. This crystallographic data is essential for a complete structural elucidation but is not available in the public domain.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods, which are based on the principles of quantum mechanics, can determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For a molecule like Ethyl 2-ethoxy-4-fluorobenzoate, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its ground-state optimized geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Illustrative expected bond lengths and angles from a DFT calculation are presented in the table below. These hypothetical values are based on typical bond lengths for similar aromatic esters.

ParameterExpected Value
C=O Bond Length~1.21 Å
C-O (Ester) Bond Length~1.34 Å
C-O (Ethoxy) Bond Length~1.36 Å
C-F Bond Length~1.35 Å
C-C (Aromatic) Bond Length~1.39 - 1.41 Å
C-O-C (Ester) Bond Angle~116°
O-C=O Bond Angle~124°
C-C-F Bond Angle~119°

Note: These are illustrative expected values and would be precisely determined by a specific DFT calculation.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2), provide an alternative to DFT for electronic structure calculations. While HF theory is a more fundamental method that does not include electron correlation to the same extent as DFT, it serves as a valuable baseline. MP2, a post-Hartree-Fock method, incorporates electron correlation and often yields more accurate results, albeit at a higher computational cost.

A comparative analysis using HF and MP2 methods alongside DFT would offer a comprehensive understanding of the electronic structure of this compound. By comparing the optimized geometries and energies obtained from these different levels of theory, a more robust and reliable theoretical model of the molecule can be established. For instance, studies on other substituted benzoic acids have utilized ab initio methods to investigate substituent effects on electronic properties. rsc.org

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ethoxy group, which are electron-donating. The LUMO, in contrast, would likely be centered on the electron-withdrawing carbonyl group of the ester and the aromatic ring. The fluorine atom, being highly electronegative, would also influence the electron distribution in both the HOMO and LUMO.

A hypothetical representation of the HOMO and LUMO energy levels and the resulting energy gap for this compound, as would be predicted by DFT calculations, is shown below.

Molecular OrbitalExpected Energy (eV)
HOMO~ -6.5 eV
LUMO~ -1.5 eV
HOMO-LUMO Gap~ 5.0 eV

Note: These are illustrative expected values based on similar aromatic compounds and would be precisely determined by a specific quantum chemical calculation.

The distribution of the HOMO and LUMO across different parts of the this compound molecule suggests the potential for intramolecular charge transfer upon electronic excitation. When the molecule absorbs light of appropriate energy, an electron can be promoted from the HOMO to the LUMO.

Given the expected localization of these orbitals, this transition would effectively move electron density from the ethoxy-substituted part of the benzene (B151609) ring to the ester group. This intramolecular charge transfer is a key characteristic that influences the molecule's photophysical properties, such as its UV-visible absorption spectrum and fluorescence behavior. The analysis of the orbital compositions would quantify the extent of this charge transfer.

Prediction and Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of molecular spectra.

For this compound, DFT calculations can be used to simulate its infrared (IR) spectrum. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This simulated spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups. For aromatic esters, characteristic strong absorption bands are expected for the C=O stretch (around 1720 cm⁻¹) and the C-O stretches of the ester group (around 1250 cm⁻¹ and 1100 cm⁻¹). spectroscopyonline.comspectroscopyonline.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. youtube.comwisc.edulibretexts.orgresearchgate.net By predicting the ¹H and ¹³C chemical shifts for each atom in this compound, a theoretical NMR spectrum can be constructed. This is particularly useful for assigning peaks in complex experimental spectra and for confirming the molecular structure. The predicted chemical shifts would be influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine and ester groups.

Finally, Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is directly comparable to an experimental UV-Vis spectrum and helps to understand the electronic transitions, including any intramolecular charge transfer processes.

Computational Vibrational Frequency Analysis for IR and Raman Spectra

Computational vibrational analysis is a powerful tool for interpreting and assigning experimental Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which, upon diagonalization, yields the vibrational frequencies and normal modes of the molecule. nih.gov These calculations are typically performed using DFT methods, and the resulting frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental data. chemrxiv.org

For this compound, the vibrational spectrum can be predicted. Key vibrational modes would include:

C=O Stretching: The carbonyl group of the ester is expected to show a strong, characteristic absorption in the IR spectrum, typically in the 1700-1730 cm⁻¹ region.

C-O Stretching: The ester C-O and ether C-O-C stretching vibrations would appear in the fingerprint region, generally between 1000-1300 cm⁻¹.

Aromatic C=C Stretching: The benzene ring vibrations are expected in the 1400-1625 cm⁻¹ range. researchgate.net

C-F Stretching: The carbon-fluorine bond vibration typically gives rise to a strong absorption in the 1000-1400 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are anticipated above 2900 cm⁻¹.

A hypothetical table of calculated and experimental vibrational frequencies for this compound, based on typical values, is presented below.

Interactive Table: Vibrational Frequency Assignments for this compound

Vibrational Mode AssignmentCalculated Wavenumber (cm⁻¹) (Scaled)Expected IR IntensityExpected Raman Activity
Aromatic C-H Stretch3100-3000MediumStrong
Aliphatic C-H Stretch2980-2900MediumMedium
C=O Stretch1725StrongWeak
Aromatic C=C Stretch1610, 1580, 1490Medium-StrongMedium-Strong
C-O-C Asymmetric Stretch1250StrongMedium
C-F Stretch1230StrongWeak
C-O Stretch (Ester)1100StrongMedium

Theoretical Calculation of NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable quantum chemical approach for predicting NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, theoretical chemical shifts can be determined. These calculations provide valuable assistance in assigning complex experimental ¹H and ¹³C NMR spectra.

For this compound, theoretical calculations can predict the chemical shifts for its unique hydrogen and carbon atoms. For instance, calculations for the related compound Ethyl 4-fluorobenzoate (B1226621) show good agreement with experimental values. chemicalbook.com The ethoxy groups and the fluorine substituent in the title compound would significantly influence the chemical shifts of the aromatic protons due to their electronic effects.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to F)6.7-6.9~114 (J_CF ~22 Hz)
Aromatic CH (ortho to COOR)7.8-8.0~116 (J_CF ~8 Hz)
Aromatic CH (meta to F, COOR)6.8-7.0~132 (J_CF ~9 Hz)
Aromatic C-F-~165 (J_CF ~255 Hz)
Aromatic C-OEt-~158
Aromatic C-COOR-~124
Ester C=O-~165
O-CH₂ (Ester)~4.3~61
CH₃ (Ester)~1.3~14
O-CH₂ (Ether)~4.1~64
CH₃ (Ether)~1.4~15

Note: Values are estimates based on related structures and substituent effects. J_CF represents the coupling constant between carbon and fluorine.

Simulation of UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excitation energies and oscillator strengths, which allows for the simulation of UV-Vis absorption spectra. researchgate.net The analysis typically focuses on transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring. The ethoxy and ester groups, acting as auxochromes, will likely cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene. TD-DFT calculations can pinpoint the primary electronic transitions responsible for the observed absorption maxima (λ_max).

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). researchgate.net

In this compound, the MEP surface would reveal:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen of the ester group and, to a lesser extent, the ether oxygen and the fluorine atom. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the aromatic protons and the hydrogens of the ethyl groups.

This analysis provides a visual guide to the molecule's reactive behavior and intermolecular interaction sites. scispace.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the chemist's Lewis structure picture. uni-muenchen.de This method is particularly useful for quantifying intramolecular delocalization and hyperconjugative interactions. The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO is calculated using second-order perturbation theory. wisc.edu A larger E(2) value indicates a stronger interaction. materialsciencejournal.org

For this compound, key NBO interactions would include:

p(O) → π(C=O):* Delocalization of the lone pairs of the ester oxygen into the anti-bonding orbital of the carbonyl group, which strengthens the C-O bond and weakens the C=O bond.

p(O) → π(C=C):* Delocalization of lone pairs from the ether oxygen into the aromatic ring's π-system.

p(F) → π(C=C):* Interaction of fluorine's lone pairs with the aromatic ring.

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and their relative stabilities. libretexts.org For this compound, several key torsional angles determine its preferred conformation:

C(aryl)-C(carbonyl) bond: Rotation around this bond determines the orientation of the ester group relative to the ring. The planar conformation, which maximizes conjugation, is typically favored.

C(carbonyl)-O(ester) bond: Rotation here determines the position of the ethyl group.

C(aryl)-O(ether) bond: Rotation around this bond positions the ethoxy group.

By calculating the potential energy as a function of these dihedral angles, a potential energy surface (PES) can be generated. youtube.com This surface reveals the lowest energy (most stable) conformers and the energy barriers to rotation between them. youtube.comyoutube.com The global minimum on the PES corresponds to the most populated conformation at thermal equilibrium.

Investigation of Non-Linear Optical (NLO) Properties (if structurally relevant)

Molecules with significant charge asymmetry and extended π-conjugation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and telecommunications. nih.goveuropa.eu Computational methods can predict NLO properties such as the mean polarizability (⟨α⟩), the first hyperpolarizability (β), and the second hyperpolarizability (γ). aps.org

This compound possesses donor (ethoxy) and acceptor-like (ester) groups on a π-system, which is a common motif in NLO chromophores. The intramolecular charge transfer (ICT) from the electron-donating ethoxy group and fluorine to the electron-withdrawing ester group through the benzene ring could give rise to a non-zero first hyperpolarizability (β). Quantum chemical calculations could quantify this property and assess the molecule's potential as an NLO material. aps.org While not expected to be as strong as purpose-built NLO dyes, the inherent asymmetry suggests that NLO properties are structurally relevant for investigation.

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Stability and Transesterification Reactions of the Ester Group

The ester functional group in Ethyl 2-ethoxy-4-fluorobenzoate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process is typically catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Basic hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The stability of the ester is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating ethoxy group and the electron-withdrawing fluorine atom have opposing effects on the electron density of the ring and, consequently, on the reactivity of the ester group.

Transesterification, the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol, can also be achieved under acidic or basic catalysis. This reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Transformations Involving the Ethoxy Moiety (e.g., ether cleavage, dealkylation)

The ethoxy group, an ether linkage to the aromatic ring, is generally stable under many reaction conditions. pressbooks.pub However, it can be cleaved under forcing conditions, typically with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). pressbooks.pubmasterorganicchemistry.commasterorganicchemistry.com The mechanism of this cleavage can proceed via either an SN1 or SN2 pathway, depending on the nature of the alkyl group and the reaction conditions. pressbooks.pubmasterorganicchemistry.com For the ethoxy group, an SN2 mechanism is more likely, involving the protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the ethyl group. pressbooks.pubmasterorganicchemistry.commasterorganicchemistry.com Cleavage of aryl alkyl ethers will consistently yield a phenol (B47542) and an alkyl halide because the aromatic ring is not susceptible to SN2 attack. libretexts.org

Dealkylation, the removal of the ethyl group from the ethoxy moiety, can also be achieved through various methods, including reaction with steam at high temperatures in the presence of a catalyst or through catalytic processes. google.comrsc.org These reactions are important in the context of upgrading heavy oils and biomass. rsc.org

Aromatic Ring Reactivity under Various Conditions

The reactivity of the benzene ring in this compound is significantly influenced by the directing and activating or deactivating effects of its substituents: the ethoxy group, the ester group, and the fluorine atom.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich benzene ring, replacing one of the hydrogen atoms. The regioselectivity of this reaction is determined by the nature of the substituents already present on the ring. masterorganicchemistry.com

Ethoxy Group (-OEt): This is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgfiveable.me

Ester Group (-COOEt): This is a deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. fiveable.me

Fluorine Atom (-F): Halogens are an exception to the general rules. They are deactivating groups due to their strong inductive electron withdrawal, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. fiveable.meuci.edu

Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeActivating/DeactivatingDirecting Effect
-OCH2CH3 (Ethoxy)Electron-donatingActivatingOrtho, Para
-COOCH2CH3 (Ester)Electron-withdrawingDeactivatingMeta
-F (Fluoro)Electron-withdrawing (inductive), Electron-donating (resonance)DeactivatingOrtho, Para

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this compound, the fluorine atom at the C4 position can act as a leaving group. The presence of the electron-withdrawing ester group, although meta to the fluorine, can still influence the ring's susceptibility to nucleophilic attack. The SNAr mechanism typically involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.org The rate of SNAr reactions is often dependent on the electronegativity of the halogen, with fluorine being a good leaving group in this context due to its ability to stabilize the negative charge in the transition state. masterorganicchemistry.com

Catalytic Conversions and Organometallic Reactions

This compound can participate in various catalytic conversions. For instance, the ester group can be reduced to an alcohol using catalytic hydrogenation. The aromatic ring can also undergo hydrogenation under more forcing conditions.

Organometallic reactions offer a versatile platform for modifying this molecule. For example, Grignard reagents can be prepared from aryl halides, although the presence of the ester group would require protection. Cross-coupling reactions, such as Suzuki or Heck reactions, could potentially be used to form new carbon-carbon bonds at the position of the fluorine atom, although this would require specific catalytic systems capable of activating the C-F bond.

Kinetic and Thermodynamic Studies of Key Chemical Transformations

The most fundamental chemical transformation for an ester is its hydrolysis, which can be catalyzed by either acid or base. Due to the lack of specific kinetic and thermodynamic data for this compound, we will consider the well-studied hydrolysis of ethyl benzoate (B1203000) as a baseline and then discuss the expected perturbations from the ethoxy and fluoro substituents.

The alkaline hydrolysis of esters, a saponification reaction, is a second-order reaction. The rate is dependent on the concentration of both the ester and the hydroxide ion.

Table 1: Kinetic Data for Alkaline Hydrolysis of Selected Benzoate Esters

CompoundSolventTemperature (°C)k (M⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)
Ethyl Acetate (B1210297)Water250.1147.7
Ethyl Benzoate70% Ethanol (B145695)/Water250.002354.8
Ethyl p-nitrobenzoate70% Ethanol/Water250.4549.4

This table is illustrative and compiled from various sources on ester hydrolysis kinetics. The values for ethyl acetate and ethyl p-nitrobenzoate are provided for comparison to highlight the electronic effects of substituents.

For this compound, we can anticipate the following influences on its hydrolysis kinetics and thermodynamics:

Ortho-Ethoxy Group: The presence of an ethoxy group at the ortho position introduces significant steric hindrance. This bulkiness can impede the approach of the nucleophile (e.g., hydroxide ion) to the electrophilic carbonyl carbon of the ester. This steric effect is expected to decrease the rate of hydrolysis compared to an unsubstituted ethyl benzoate. nih.govresearchgate.net Electronically, the ethoxy group is an electron-donating group through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon, further slowing down the reaction.

The net effect on the kinetics of hydrolysis for this compound will be a balance between the rate-retarding steric and electronic effects of the ortho-ethoxy group and the rate-enhancing inductive effect of the para-fluoro group. It is plausible that the steric hindrance from the ortho group will be the dominant factor, resulting in a slower hydrolysis rate compared to ethyl 4-fluorobenzoate (B1226621).

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

The elucidation of reaction mechanisms for compounds like this compound relies heavily on a combination of experimental techniques applied to analogous systems and modern computational chemistry.

Experimental Approaches to Mechanistic Elucidation:

While specific studies on this compound are absent, the general mechanisms of ester reactions are well-established through various experimental methods:

Kinetic Isotope Effects: By substituting atoms with their heavier isotopes (e.g., ¹⁸O in the solvent or carbonyl group), chemists can determine which bonds are broken in the rate-determining step of the reaction. For ester hydrolysis, such studies have confirmed the nucleophilic acyl substitution mechanism.

Linear Free-Energy Relationships (LFERs): Studies on series of related compounds with varying substituents, like the Hammett equation, allow for the quantification of electronic effects on reaction rates. semanticscholar.org Such studies on substituted benzoates have been crucial in understanding the role of electron-donating and electron-withdrawing groups in modulating reactivity. researchgate.net

Spectroscopic Monitoring: Techniques like NMR, IR, and UV-Vis spectroscopy can be used to monitor the progress of a reaction, identify intermediates, and determine reaction kinetics. researchgate.net For instance, the disappearance of the ester carbonyl stretch in the IR spectrum and the appearance of a carboxylic acid OH stretch would be indicative of hydrolysis.

Computational Approaches to Mechanistic Elucidation:

In the absence of direct experimental data, computational methods such as Density Functional Theory (DFT) have become invaluable tools for predicting and understanding reaction mechanisms.

Transition State Theory: Computational models can be used to calculate the geometries and energies of reactants, products, transition states, and any intermediates. This allows for the mapping of the entire potential energy surface of a reaction. For the hydrolysis of this compound, a computational study would likely model the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate to form the products would also be modeled.

Analysis of Electronic Structure: Computational methods can provide detailed information about the electronic structure of the molecule, such as atomic charges and orbital interactions. This can help in rationalizing the reactivity. For instance, the analysis could quantify the electrophilicity of the carbonyl carbon and how it is influenced by the ethoxy and fluoro substituents.

Solvent Effects: Modern computational models can also incorporate the effects of the solvent on the reaction mechanism and energetics, providing a more realistic picture of the reaction in solution.

For this compound, a computational study would likely confirm a two-step nucleophilic acyl substitution mechanism for hydrolysis, similar to other benzoate esters. The study would also provide quantitative estimates of the activation barriers for the formation and breakdown of the tetrahedral intermediate, shedding light on the rate-determining step. It would be particularly insightful in dissecting the competing steric and electronic effects of the ortho-ethoxy and para-fluoro substituents.

Ethyl 2 Ethoxy 4 Fluorobenzoate in Advanced Organic Synthesis Research

Role as a Versatile Building Block in the Construction of Complex Molecules

The strategic placement of the ethoxy and fluoro substituents on the ethyl benzoate (B1203000) scaffold imparts distinct reactivity and structural characteristics to Ethyl 2-ethoxy-4-fluorobenzoate, rendering it a versatile building block in the assembly of intricate molecular architectures. The interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atom creates a unique electronic environment on the benzene (B151609) ring, influencing its reactivity in various organic transformations.

Chemists leverage these features to construct complex molecules that might otherwise be difficult to access. The presence of the ester functionality allows for a range of classical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form benzamides, and reduction to benzyl (B1604629) alcohols. These transformations open up avenues to a diverse set of derivatives. Furthermore, the aromatic ring can participate in electrophilic and nucleophilic aromatic substitution reactions, with the existing substituents directing the regiochemical outcome of these reactions. This directional influence is crucial for the controlled and predictable synthesis of highly substituted aromatic compounds.

The utility of fluorinated building blocks like this compound is increasingly recognized in the design of novel bioactive compounds and functional materials. The incorporation of fluorine can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.

Precursor to Fluorinated Aromatic Compounds with Diverse Substitution Patterns

This compound serves as a pivotal precursor for the synthesis of a wide variety of fluorinated aromatic compounds. Its inherent structural features allow for selective modifications, leading to derivatives with tailored substitution patterns. This adaptability makes it a valuable starting material in medicinal chemistry and materials science, where the precise arrangement of functional groups is critical for desired activity and properties.

The ester group of this compound can be readily hydrolyzed to the corresponding 2-ethoxy-4-fluorobenzoic acid. This carboxylic acid derivative is a versatile intermediate that can undergo a multitude of transformations. For instance, it can be converted into acid chlorides, amides, and other carboxylic acid derivatives, each opening up new synthetic possibilities. The presence of the fluorine atom often enhances the biological activity and improves the pharmacokinetic profiles of the resulting molecules compared to their non-fluorinated analogues. chemimpex.com

Furthermore, the aromatic ring of this compound can be subjected to various substitution reactions. The directing effects of the ethoxy and fluoro groups guide the introduction of additional substituents to specific positions on the ring, enabling the synthesis of polysubstituted aromatic compounds with a high degree of regiochemical control. This capability is essential for creating libraries of compounds for drug discovery and for fine-tuning the properties of advanced materials. chemimpex.com

Application as an Intermediate in the Synthesis of Functionalized Organic Scaffolds

The utility of this compound extends to its role as a key intermediate in the synthesis of various functionalized organic scaffolds. These scaffolds form the core structures of many biologically active molecules and advanced materials. The unique combination of functional groups in this compound allows for its incorporation into larger, more complex molecular frameworks through a variety of synthetic strategies.

One common application is in the construction of heterocyclic systems. The functional groups on the benzoate ring can be manipulated to participate in cyclization reactions, leading to the formation of benzofused heterocycles. For example, the synthesis of certain benzofuran (B130515) derivatives, which are known to possess a wide range of biological activities including anti-tumor and anti-viral properties, can utilize fluorinated precursors. researchgate.net The strategic placement of the ethoxy and fluoro groups can influence the reactivity and outcome of these ring-forming reactions.

Moreover, the ester and fluoro-substituted aromatic ring can be modified to introduce other reactive handles, such as amino, nitro, or additional halogen groups. These newly introduced functionalities can then be used for further synthetic elaborations, including cross-coupling reactions, to build even more complex and diverse organic scaffolds. This step-wise functionalization, starting from a readily available precursor like this compound, is a powerful approach in modern organic synthesis.

Utilization in Radiolabeling Strategies for Imaging Probes (e.g., [¹⁸F]fluorobenzoate derivatives for PET imaging)

A significant and advanced application of fluorinated benzoate derivatives, including those conceptually related to this compound, lies in the field of molecular imaging, particularly Positron Emission Tomography (PET). The introduction of the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]) into biologically active molecules allows for their use as imaging probes to visualize and quantify physiological and pathological processes in vivo.

The development of [¹⁸F]-labeled radiotracers is a crucial area of research in nuclear medicine for the early detection and monitoring of diseases like cancer. nih.govsemanticscholar.org While direct radiolabeling of the specific this compound with ¹⁸F is not commonly reported, the broader class of fluorobenzoate derivatives serves as a critical platform for developing PET imaging agents. The general strategy involves the synthesis of a precursor molecule that can be efficiently radiolabeled with [¹⁸F]fluoride.

For instance, precursors are often designed with a leaving group (e.g., a nitro group or a trimethylammonium group) at the position where the [¹⁸F]fluorine is to be introduced via nucleophilic aromatic substitution. The resulting [¹⁸F]fluorinated aromatic compound can then be attached to a targeting moiety, such as a peptide or a small molecule inhibitor, to direct the radiotracer to a specific biological target. duke.edu

The synthesis of such PET radiotracers often involves multi-step procedures, and the radiochemical yield and molar activity are critical parameters for their successful application. nih.gov The development of efficient and automated radiosynthesis methods is therefore an active area of research. researchgate.net The underlying principle is to leverage the chemistry of fluorinated building blocks to create sophisticated probes for non-invasive imaging.

Structure Activity Relationship Sar Studies of Ethyl 2 Ethoxy 4 Fluorobenzoate Derivatives and Analogues

Influence of the Fluorine Atom on Molecular Interactions and Bioavailability in Analogues

The introduction of fluorine into a therapeutic molecule can significantly alter its properties. nih.gov In drug design, fluorine is often used to improve metabolic stability and membrane permeability. nih.gov The high electronegativity of fluorine can influence the acidity of nearby functional groups, which can be crucial for interactions with biological targets. researchgate.net For instance, the presence of a fluorine atom on an aromatic ring can increase the acidity of a boronic acid group, thereby enhancing its spectrum of activity. researchgate.net

In the context of fluorinated benzothiazoles, derivatives with a fluorine atom have demonstrated significant anti-tumor activity. nih.gov Specifically, fluorinated 2-aryl benzothiazole (B30560) derivatives showed potent activity against breast cancer cell lines. nih.gov The position of the fluorine atom is also a critical determinant of a compound's biological effect. A study on fluorobenzoxaboroles, including the antifungal drug Tavaborole, compared the antifungal activity of its isomers and found that the fluorine position affects its efficacy. nih.gov

Furthermore, the increased binding affinity of drug candidates containing fluorine to their molecular targets has been observed in multiple cases. nih.gov This is often attributed to the unique electronic properties of fluorine. In some instances, fluorinated derivatives have shown a several-fold increase in inhibitory activity compared to their non-fluorinated counterparts. nih.gov

Impact of Ethoxy Substitution on the Biological Profile of Related Compounds

The ethoxy group, an electron-donating substituent, can significantly influence the biological profile of aromatic compounds. In the realm of local anesthetics, alkoxy groups in the ortho or para positions of a benzoic acid derivative can enhance its activity by contributing to the electron density of the aromatic ring through both resonance and inductive effects. pharmacy180.comyoutube.com

A study on a series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogues found that the position of the ethoxy substitution on the phenyl ring was critical for its activity as an ERK1/2 inhibitor. nih.gov Shifting the ethoxy group from the 4-position to the 2-position resulted in a compound with better inhibition of Rsk1 phosphorylation and enhanced inhibition of Elk-1 phosphorylation. nih.gov This modification also led to improved functional activities, including inhibiting cell proliferation and inducing apoptosis in human leukemia cells. nih.gov This highlights that even a subtle change in the position of the ethoxy group can significantly impact the biological and functional activity of a molecule. nih.gov

Systematic Structural Modifications to Explore Biological Activity Profiles (e.g., antimicrobial, anticancer, local anesthetic activities of related derivatives in in vitro or in silico studies)

Systematic structural modifications of benzoate (B1203000) derivatives have been a cornerstone in the development of new therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and local anesthetic properties. nih.govnih.govresearchgate.net

Modifications of the Ester Moiety

The ester group is a key functional group in many biologically active compounds, and its modification can have profound effects on potency and duration of action.

Local Anesthetics: In the development of local anesthetics derived from benzoic acid, the ester linkage is crucial. Replacing the ester with an amide generally results in compounds that are more resistant to metabolic hydrolysis, which can increase the duration of action. pharmacy180.com For example, in procaine-like analogues, replacing the ester oxygen with sulfur, carbon, or nitrogen alters the anesthetic potency. youtube.com The order of potency was found to be sulfur > oxygen > carbon > nitrogen. youtube.com Furthermore, introducing small, branched alkyl groups around the ester can hinder hydrolysis and prolong the anesthetic effect. pharmacy180.com

Anticancer Agents: In the context of anticancer agents, modifications to the ester functionality of a 4H-chromene derivative, an antagonist of antiapoptotic Bcl-2 proteins, were explored. nih.gov It was found that sterically demanding iso-propyl and tert-butyl esters were tolerated. researchgate.net However, converting the ester to various amides did not lead to an improvement in potency. researchgate.net In another study, transesterification of a 4H-chromene derivative with propargyl alcohol resulted in a dipropargyl ester that was significantly more potent than its diallyl and di-n-propyl counterparts. nih.gov This suggests that the nature of the alcohol used for esterification can dramatically influence the biological activity. nih.gov

Antimicrobial Agents: Benzoate esters are known for their antimicrobial properties. researchgate.net Studies have shown that salicylanilide (B1680751) esters of benzoic acid exhibit in vitro antibacterial activity in the micromolar range. researchgate.net

The following table summarizes the effects of ester modifications on the biological activity of benzoate derivatives:

Original MoietyModified MoietyBiological Activity StudiedObserved Effect
Ethyl EsterIsopropyl EsterAnticancerTolerated, no significant change in potency researchgate.net
Ethyl Estertert-Butyl EsterAnticancerTolerated, no significant change in potency researchgate.net
Ethyl EsterVarious AmidesAnticancerNo improvement in potency researchgate.net
Ethyl EsterDipropargyl EsterAnticancerIncreased potency nih.gov
Ester (Oxygen)Thioester (Sulfur)Local AnestheticIncreased potency youtube.com
Ester (Oxygen)Amide (Nitrogen)Local AnestheticDecreased potency, increased duration of action pharmacy180.comyoutube.com

Alterations to the Ethoxy Group

The alkoxy group is another key modulator of biological activity.

Anticancer Activity: For a series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogues, the oxygen atom at the 4-position of the phenyl ring was found to be important for its activity. nih.gov As mentioned earlier, moving the ethoxy group to the 2-position enhanced its functional activity. nih.gov

Antimicrobial Activity: In a study of biosourced hydroxybenzoate-co-lactide polymers, the nature of the substituent at the 4-O position influenced the antimicrobial activity against Staphylococcus aureus. nih.gov A benzyl (B1604629) group at this position, combined with a heptyl group at the 6-position, resulted in the highest antibacterial activity. nih.gov

Substituent Variation on the Aromatic Ring

Modifying the substituents on the aromatic ring is a common strategy to fine-tune the biological activity of benzoate derivatives.

Local Anesthetic Activity: For benzoic acid-based local anesthetics, electron-donating groups such as amino, alkylamino, and alkoxy groups in the ortho or para positions generally enhance activity. pharmacy180.comyoutube.com Conversely, substitution at the meta-position tends to decrease activity. pharmacy180.com Electron-withdrawing groups at the ortho or para positions can also increase local anesthetic properties. pharmacy180.com

Anticancer Activity: In the development of 4H-chromene-based anticancer agents, a wide range of substituents on the 6-phenyl group were investigated. nih.gov Functionalizing the meta and para positions with methoxy (B1213986) or methyl groups improved cytotoxicity, whereas functionalizing both positions led to a significant loss of activity. nih.gov The introduction of primary, secondary, and tertiary amino groups at these positions was also explored to define the preference for size and hydrophilicity. nih.gov In another study on aryl sulfonate esters, substitutions at the 2-, 3-, and 4-positions of the aryl ring led to significant increases in binding to the oncoprotein gankyrin and demonstrated antiproliferative activity against liver cancer cell lines. nih.gov

Antimicrobial Activity: The antimicrobial activity of novel benzonaphthonitrile derivatives was found to be dependent on the substituents. nih.gov A derivative with a 4-nitrophenyl group exhibited significant activity against both Gram-positive and Gram-negative bacteria and potent antifungal activity. nih.gov

The following table provides examples of how aromatic ring substitutions affect the biological activity of related benzoate derivatives:

Compound ClassPosition of SubstitutionType of SubstituentBiological Activity StudiedObserved Effect
Benzoic Acid Derivativesortho, paraElectron-donating (e.g., amino, alkoxy)Local AnestheticEnhanced activity pharmacy180.comyoutube.com
Benzoic Acid DerivativesmetaElectron-donatingLocal AnestheticDecreased activity pharmacy180.com
Benzoic Acid Derivativesortho, paraElectron-withdrawingLocal AnestheticIncreased activity pharmacy180.com
4H-Chromene Derivatives6-phenyl (meta and para)Methoxy or MethylAnticancerImproved cytotoxicity nih.gov
Aryl Sulfonate Esters2-, 3-, and 4-positionsVariousAnticancerIncreased binding and antiproliferative activity nih.gov
Benzonaphthonitrile Derivatives4-positionNitroAntimicrobialSignificant antibacterial and antifungal activity nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of Ethyl 2-ethoxy-4-fluorobenzoate to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves sequential reactions, including esterification, fluorination, and etherification. Critical parameters include:

  • Temperature control : Maintain sub-ambient temperatures (~0–5°C) during fluorination to minimize side reactions.
  • Catalyst selection : Use palladium-based catalysts for coupling reactions, as they enhance regioselectivity.
  • Purification : Employ column chromatography with silica gel (60–120 mesh) and a hexane/ethyl acetate gradient (9:1 to 7:3) to isolate the product .
    • Validation : Monitor reaction progress via TLC (Rf ~0.3 in hexane/ethyl acetate 8:2) and confirm purity using HPLC (>98% by area normalization) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:

  • NMR : ¹H and ¹³C NMR (CDCl₃, 400 MHz) to confirm the presence of ethoxy (δ 1.2–1.4 ppm, triplet) and fluorophenyl (δ 7.2–7.5 ppm, multiplet) groups.
  • Mass spectrometry : ESI-MS in positive ion mode to detect the molecular ion peak [M+H]⁺ at m/z 212.1.
  • X-ray crystallography : Use SHELXL for single-crystal refinement to resolve stereochemical ambiguities .

Q. How should researchers handle and store this compound to prevent degradation during experiments?

  • Methodological Answer :

  • Storage : Keep in amber glass vials under inert gas (argon or nitrogen) at –20°C to avoid hydrolysis of the ester group.
  • Handling : Use glove boxes with humidity control (<30% RH) during weighing. For aqueous workups, employ cold ether extraction to stabilize the compound .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Software tools : Use SHELXD for phase problem resolution and SHELXL for refinement. Apply TWINLAW to detect twinning in crystals.
  • Data validation : Cross-check residual electron density maps (e.g., peaks >0.5 eÅ⁻³ suggest misassigned atoms) and refine hydrogen positions using riding models .
  • Example : A 2023 study resolved conflicting bond angles by re-measuring data at 100 K, reducing thermal motion artifacts .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) between this compound and its analogs?

  • Methodological Answer :

  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to compare electronic properties (e.g., fluorine’s electron-withdrawing effect on the benzene ring).
  • In vitro assays : Test analogs with modified substituents (e.g., chloro vs. ethoxy groups) in enzyme inhibition assays (e.g., COX-2) to correlate substituent effects with activity .
  • Data integration : Use principal component analysis (PCA) to cluster analogs based on reactivity and bioactivity data .

Q. How can researchers validate the accuracy of analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Column selection : Use a C18 reversed-phase column (250 mm × 4.6 mm, 5 µm) with isocratic elution (acetonitrile/water 65:35, 1.0 mL/min).
  • Calibration : Prepare a 5-point linear curve (0.1–10 µg/mL; R² >0.999) and spike recovery samples at 80%, 100%, and 120% to assess precision (RSD <2%).
  • Interference testing : Analyze mixtures containing structurally similar esters (e.g., methyl analogs) to confirm resolution (resolution factor >1.5) .

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assay with 48-hour exposure) to minimize inter-lab variability.
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply funnel plots to detect publication bias.
  • Mechanistic studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., apoptosis vs. necrosis) and clarify conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.